Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride (CAS: 2193058-88-5; alternate CAS: 1260387-16-3) is a cyclobutane-based small molecule scaffold with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.6 g/mol . It features a rigid cyclobutane ring substituted with an amino group, a methoxy group, and a methyl ester moiety, all contributing to its versatility in medicinal chemistry and drug discovery. The compound is typically supplied as a hydrochloride salt to enhance solubility and stability, with a purity ≥95% . Its primary applications include serving as a precursor for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics .
Properties
IUPAC Name |
methyl 1-amino-3-methoxycyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-7(8,4-5)6(9)11-2;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJYMNNOLQVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition Reactions
Photochemical [2+2] cycloadditions between alkenes or alkynes offer a stereocontrolled route to cyclobutanes. For example, the reaction of methyl acrylate with methoxyacetylene under UV light generates a cyclobutene intermediate, which is hydrogenated to yield the saturated cyclobutane ring. Key parameters include:
| Substrates | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl acrylate + Methoxyacetylene | UV light (λ = 254 nm), 24 h | 58 | |
| Ethyl vinyl ether + Dimethyl acetylenedicarboxylate | CuBr/phenanthroline, NFSI | 72 |
The copper-catalyzed variant employs CuBr with N-fluorobenzenesulfonimide (NFSI) to initiate radical-mediated cyclization, demonstrating superior regioselectivity compared to traditional thermal methods.
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable RCM of dienes to form cyclobutanes. For instance, treatment of 1,5-dienes with Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C produces bicyclic intermediates. Subsequent hydrogenolysis (H₂, Pd/C) yields the monocyclic structure:
$$
\text{C}8\text{H}{14}\text{O}2 \xrightarrow{\text{Grubbs II}} \text{Cyclobutane intermediate} \xrightarrow{\text{H}2/\text{Pd}} \text{C}7\text{H}{12}\text{O}_2 \quad
$$
Introduction of the Methoxy Group
Methoxy functionalization typically occurs via nucleophilic substitution or alkylation.
Alkylation of Hydroxy Intermediates
A patent by WO1998011076A1 details methoxy group installation using methyl magnesium chloride as a Grignard reagent. For cyclobutane systems:
- React 3-hydroxycyclobutane-1-carboxylate with 1-bromo-3-chloropropane in DMF/K₂CO₃ at 70°C.
- Isolate 3-(3-chloropropoxy)cyclobutane-1-carboxylate (yield: 66–70%).
- Substitute chloride with methoxide (NaOMe/MeOH, 0–20°C) to yield the methoxy derivative.
Optimization Note : Excess methyl iodide (3 eq.) in DMF at 50°C improves O-methylation efficiency to >90%.
Amino Group Installation
The amino group is introduced via nitro reduction or direct amination.
Nitro Reduction Pathway
Adapted from isoxazole chemistry:
- Nitrate the cyclobutane at position 1 using tetramethylammonium nitrate and triflic anhydride in dichloromethane.
- Reduce the nitro group with Fe powder in acetic acid/water (3:1) at 50°C:
$$
\text{C}7\text{H}{10}\text{NO}5 \xrightarrow{\text{Fe/AcOH}} \text{C}7\text{H}{12}\text{NO}3 \quad (\text{Yield: 83\%}) \quad
$$
Direct Amination
Exposure of bromocyclobutane derivatives to aqueous methylamine (40% w/w) at 0–15°C provides the amino product in 70–75% yield.
Esterification and Salt Formation
Methyl Ester Synthesis
Esterification of the carboxylic acid precursor employs SOCl₂/MeOH :
- Convert 1-amino-3-methoxycyclobutane-1-carboxylic acid to its acid chloride with thionyl chloride.
- Quench with methanol to afford the methyl ester.
Purity : >99% by HPLC after silica gel chromatography (petroleum ether/EtOAc 80:20).
Hydrochloride Salt Preparation
Treat the free base with HCl gas in diethyl ether at 0°C. Crystallization from ethanol/ether yields the hydrochloride salt.
Integrated Synthetic Route
Combining these steps, a plausible synthesis is:
- [2+2] Cycloaddition : Methyl acrylate + methoxyacetylene → cyclobutene.
- Hydrogenation : Pd/C, H₂ → saturated cyclobutane.
- Nitration : Tetramethylammonium nitrate, Tf₂O → nitro intermediate.
- Reduction : Fe/AcOH → amino group.
- Esterification : SOCl₂/MeOH → methyl ester.
- Salt Formation : HCl gas → hydrochloride.
Overall Yield : 42–48% (four steps).
Analytical Characterization
Critical data for validation:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 111–112°C | DSC | |
| ¹H NMR (CDCl₃) | δ 3.78 (s, 3H, OCH₃) | 500 MHz | |
| HRMS (APCI+) | m/z 188.0821 [M+H]+ | Q-TOF | |
| Purity | 99.2% | HPLC (C18) |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various chemical interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Key Observations:
Ring Strain vs.
Substituent Effects :
- The methoxy group in the target compound improves lipophilicity (logP ~1.2) compared to the hydroxyl analog (logP ~0.5), impacting membrane permeability .
- The chloro substituent in the benzoate derivative increases electrophilicity, favoring nucleophilic aromatic substitution .
Synthetic Utility :
Biological Activity
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse scholarly sources and patents.
This compound has the following chemical structure and properties:
- Molecular Formula : CHClNO
- Molecular Weight : 195.66 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structural formula.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the cyclobutane core.
- Introduction of the amino group via amination reactions.
- Methylation to achieve the methoxy substitution on the cyclobutane ring.
- Hydrochloride salt formation for improved solubility and stability.
This compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer effects. The compound shows affinity for specific receptors, which may mediate its pharmacological effects.
Pharmacological Effects
Research indicates that this compound may influence several biological pathways:
- Neurotransmitter Modulation : It may enhance synaptic transmission by acting on glutamate receptors, which are crucial for learning and memory.
- Anti-Cancer Properties : Preliminary studies suggest that it could inhibit tumor growth in certain cancer cell lines, although specific mechanisms remain under investigation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Neuroprotective Effects :
- Objective : To assess the neuroprotective role in models of neurodegeneration.
- Findings : The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Anti-Cancer Activity Assessment :
- Objective : To evaluate cytotoxic effects on cancer cell lines (e.g., breast and lung cancer).
- Findings : Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Result Summary |
|---|---|---|
| Neuroprotection | Neuronal Cell Lines | Significant reduction in oxidative stress-induced cell death |
| Anti-Cancer | Breast Cancer Cells | Dose-dependent inhibition of proliferation |
| Receptor Binding | Glutamate Receptors | Affinity confirmed through radiolabeled binding assays |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach is the reaction of a cyclobutanone precursor with methoxymethylamine to form an imine intermediate, which is reduced to the amine using sodium borohydride. Subsequent esterification and hydrochloride salt formation complete the process . Key variables include solvent choice (e.g., dioxane or methanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. For example, excess hydrochloric acid during salt formation ensures quantitative conversion, as seen in analogous cyclobutane derivatives .
Q. How is the purity and structural integrity of this compound validated in academic research?
Answer: Purity is assessed via HPLC or LC-MS (>95% purity threshold), while structural confirmation relies on:
- 1H/13C NMR : Peaks for methoxy (δ ~3.3–3.8 ppm), cyclobutane protons (δ ~1.5–2.5 ppm), and carboxylate (δ ~170–175 ppm in 13C) .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (C₈H₁₄ClNO₃: 219.66 g/mol) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and salt conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer: Discrepancies often arise from:
- Reagent quality : Impure methoxymethylamine or cyclobutanone precursors reduce yields.
- Workup protocols : Incomplete removal of byproducts (e.g., unreacted amines) during filtration or crystallization.
- Moisture sensitivity : The hydrochloride salt is hygroscopic; anhydrous conditions during isolation improve reproducibility .
A systematic DOE (Design of Experiments) approach, varying solvents (polar vs. nonpolar), temperatures, and drying times, can identify optimal conditions .
Q. What strategies are effective for isolating diastereomers or enantiomers of this compound?
Answer:
- Chiral chromatography : Use of CSPs (Chiral Stationary Phases) like amylose or cellulose derivatives .
- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) to separate enantiomers .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of intermediates to favor specific stereoisomers .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in downstream applications?
Answer: The strained four-membered ring increases susceptibility to:
- Ring-opening reactions : Under acidic/basic conditions, leading to linear byproducts.
- Nucleophilic substitution : At the methoxy or carboxylate groups, useful for functionalizing the core structure .
Computational studies (DFT) predict bond angles and reactivity hotspots, guiding experimental design .
Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?
Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock or Schrödinger .
- MD simulations : Analyze conformational stability in lipid bilayers or aqueous environments .
- SAR studies : Correlate substituent modifications (e.g., methoxy vs. ethoxy) with activity trends .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Answer: Key challenges include:
- Exothermic reactions : Control via dropwise addition of reagents and cooling .
- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution .
- Regioselectivity : Optimize protecting groups (e.g., Boc) to prevent side reactions during amine functionalization .
Q. How does the hydrochloride salt form impact solubility and bioavailability?
Answer: The salt enhances aqueous solubility compared to the free base, critical for in vitro assays. However, high chloride ion concentration may interfere with ionic-strength-sensitive assays. Solubility profiles are determined via shake-flask methods in PBS or DMSO-water mixtures .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Answer:
- Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate : Replaces methoxy with hydroxyl, altering hydrogen-bonding capacity .
- Ethyl 1-amino-3-methoxycyclobutane-1-carboxylate : Longer ester chain modifies lipophilicity .
- Chiral variants : (1R,3S)-configured analogs show distinct biological profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
